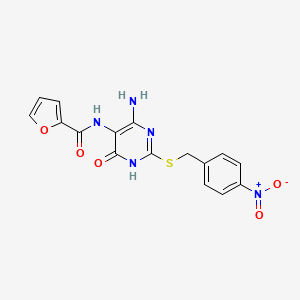

![molecular formula C26H23N5O4 B2528040 2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 1052606-04-8](/img/structure/B2528040.png)

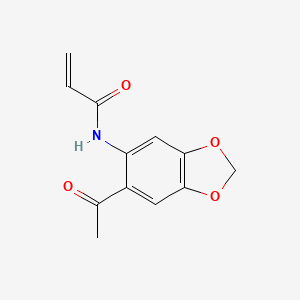

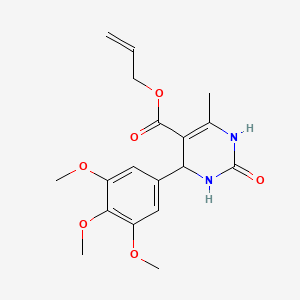

2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide is an off-white solid with a melting point of 70–72 °C . It belongs to the class of 1,2,3-triazole derivatives, which exhibit diverse biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, and anticancer properties . The compound’s unique structure allows it to interact with enzymes and receptors, making it a valuable scaffold for drug development.

Synthesis Analysis

Several synthetic methods exist for triazole compounds. For example, the copper-catalyzed 1,3-dipolar Huisgen cycloaddition (CuAAC) of azides to alkynes (known as the “click reaction”) revolutionized triazole synthesis. Continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst have been established for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles . This methodology allows for the efficient production of substituted 1,2,3-triazoles with good functional group tolerance and high yields.

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3-triazole ring system. Triazoles are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole. The compound’s unique structure facilitates the formation of non-covalent bonds with enzymes and receptors, contributing to its biological activities .

Chemical Reactions Analysis

The compound’s chemical reactions include the copper-catalyzed 1,3-dipolar Huisgen cycloaddition (CuAAC) of azides to alkynes, leading to the formation of triazole rings. Other metal-free strategies also exist for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles .

Applications De Recherche Scientifique

- In studies, TEtPP demonstrated higher activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa under irradiation compared to non-irradiated conditions .

Antibacterial Photodynamic Therapy (PDT)

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Mécanisme D'action

Safety and Hazards

Orientations Futures

Research on triazole compounds continues to evolve, with a focus on efficient synthesis methods, functional group tolerance, and applications in various fields such as medicinal chemistry, materials science, and agrochemistry . The development of sustainable and safe synthetic routes remains an important area of investigation.

Propriétés

IUPAC Name |

2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O4/c1-2-17-8-12-19(13-9-17)31-25(33)23-24(26(31)34)30(29-28-23)16-22(32)27-18-10-14-21(15-11-18)35-20-6-4-3-5-7-20/h3-15,23-24H,2,16H2,1H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPHNLBMVNMGAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide](/img/structure/B2527964.png)

![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2527968.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide](/img/structure/B2527969.png)

![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527980.png)